Potassium tetrachloroaluminate

Übersicht

Beschreibung

Potassium tetrachloroaluminate is an inorganic compound with the chemical formula KAlCl₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a catalyst in organic synthesis and as an electrolyte in batteries to enhance ionic conductivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium tetrachloroaluminate can be synthesized by reacting potassium chloride with aluminum chloride in a stoichiometric ratio. The reaction is typically carried out in a dry, inert atmosphere to prevent hydrolysis of the aluminum chloride. The reaction can be represented as follows:

KCl+AlCl3→KAlCl4

Industrial Production Methods: In industrial settings, this compound is produced by mixing potassium chloride and aluminum chloride in a molten state. The mixture is then cooled to form the crystalline product. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.

Complex Formation: It forms complexes with various organic and inorganic ligands, enhancing its utility in catalysis.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, phosphines, amines.

Major Products:

Oxidation Products: Aluminum oxide, potassium chloride.

Reduction Products: Aluminum metal, potassium chloride.

Substitution Products: Various organometallic complexes.

Wissenschaftliche Forschungsanwendungen

Materials Science

Potassium tetrachloroaluminate plays a significant role in the development of advanced materials, particularly in the synthesis of alumina and other aluminum-based compounds.

- Alumina Production : KAlCl₄ can be used as a precursor for producing gamma-alumina (γ-Al₂O₃), which is essential in catalysis and as a support material in various chemical reactions .

- Cement and Concrete : The compound has been investigated as an additive in cement and concrete formulations. Its inclusion can enhance the mechanical properties and durability of concrete mixtures, making it suitable for construction applications .

Electrochemistry

The electrochemical properties of this compound have been studied for its potential use in energy storage systems, particularly aluminum-ion batteries.

- Aluminum-Ion Batteries : Research indicates that KAlCl₄ can serve as an electrolyte in aluminum-ion batteries, improving their efficiency and performance. The adsorption behavior of tetrachloroaluminate ions on graphene quantum dots has been explored to enhance battery design .

Environmental Applications

The compound has also shown promise in environmental management, particularly in waste treatment processes.

- Wastewater Treatment : KAlCl₄ can be utilized for the removal of heavy metals from wastewater. Its ability to form complexes with various metal ions allows it to effectively capture contaminants, facilitating their removal from industrial effluents .

Data Tables

The following tables summarize key findings regarding the applications of this compound:

Case Study: Gamma-Alumina Synthesis

A study demonstrated that this compound could be converted into gamma-alumina through a controlled thermal process. The resulting γ-Al₂O₃ exhibited superior catalytic properties compared to traditional alumina sources, highlighting the potential for KAlCl₄ in industrial catalysis applications.

Case Study: Aluminum-Ion Battery Development

Recent research focused on the use of KAlCl₄ as an electrolyte in aluminum-ion batteries showed promising results. The study indicated that the incorporation of tetrachloroaluminate ions significantly improved charge/discharge cycles and overall battery efficiency compared to conventional electrolytes.

Wirkmechanismus

The mechanism by which potassium tetrachloroaluminate exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. The molecular targets include organic substrates and metal ions, where it promotes the formation of new chemical bonds and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

- Sodium tetrachloroaluminate (NaAlCl₄)

- Lithium tetrachloroaluminate (LiAlCl₄)

- Cesium tetrachloroaluminate (CsAlCl₄)

Comparison:

- Potassium tetrachloroaluminate vs. Sodium tetrachloroaluminate: this compound has a higher ionic conductivity, making it more suitable for use in batteries.

- This compound vs. Lithium tetrachloroaluminate: this compound is less hygroscopic, providing better stability in humid conditions.

- This compound vs. Cesium tetrachloroaluminate: this compound is more cost-effective and readily available compared to cesium tetrachloroaluminate .

This compound stands out due to its unique combination of high ionic conductivity, stability, and cost-effectiveness, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Potassium tetrachloroaluminate (KAlCl₄) is an inorganic compound with diverse applications in chemistry and biology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and associated risks.

This compound is a white crystalline solid that is highly soluble in water. It acts primarily as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from donor molecules. This property allows it to stabilize reaction intermediates and promote the formation of new chemical bonds in organic substrates .

1. Catalytic Role in Organic Synthesis

This compound is widely used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions. Its ability to enhance reaction rates makes it valuable in the preparation of biologically active compounds .

2. Drug Delivery Systems

Research has indicated potential applications of this compound in drug delivery systems. Its ionic properties may facilitate the transport of pharmaceutical agents across biological membranes, enhancing their bioavailability .

3. Biochemical Assays

The compound is utilized as a reagent in various biochemical assays, aiding in the detection and quantification of different biological molecules. Its effectiveness in these applications stems from its reactivity and ability to form stable complexes with biomolecules .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Toxicological Studies : A review highlighted that exposure to aluminum compounds, including this compound, can lead to various health risks. For instance, elevated serum aluminum levels have been associated with neurotoxicity and other health disorders, underscoring the need for careful handling of this compound .

- Aluminum Bioavailability : Research indicates that aluminum bioavailability varies significantly based on the route of exposure (inhalation vs. oral). This compound's role in increasing aluminum bioavailability could have implications for its use in biological systems .

- Electrolyte Applications : In battery technology, this compound is employed as an electrolyte due to its high ionic conductivity. This application not only enhances energy storage systems but also raises questions about its long-term biological impact when used in consumer products .

Data Table: Biological Activity Overview

| Application | Description | Biological Impact |

|---|---|---|

| Organic Synthesis | Catalyst for hydrogenation and polymerization | Enhances reaction rates for biologically active compounds |

| Drug Delivery Systems | Potential role in transporting drugs across membranes | May improve bioavailability of pharmaceuticals |

| Biochemical Assays | Reagent for detecting biomolecules | Facilitates accurate quantification |

| Electrolyte in Batteries | Used to improve ionic conductivity | Raises concerns regarding aluminum exposure |

Eigenschaften

IUPAC Name |

potassium;tetrachloroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFYPPIJKJOXDY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

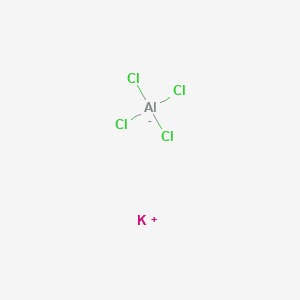

[Al-](Cl)(Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl4K | |

| Record name | potassium tetrachloroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13821-13-1 | |

| Record name | Potassium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.